Chloro(1,5-cyclooctadiene)iridium(I) dimer

Übersicht

Beschreibung

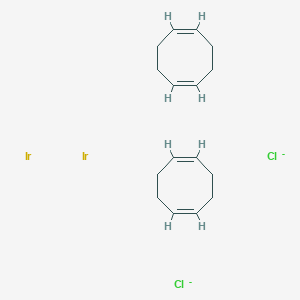

Chloro(1,5-cyclooctadiene)iridium(I) dimer is an organoiridium compound with the formula [Ir(μ2-Cl)(COD)]2, where COD stands for 1,5-cyclooctadiene. This compound is an orange-red solid that is soluble in organic solvents and is widely used as a precursor to other iridium complexes . It is particularly notable for its applications in homogeneous catalysis.

Vorbereitungsmethoden

Chloro(1,5-cyclooctadiene)iridium(I) dimer is typically prepared by heating hydrated iridium trichloride with 1,5-cyclooctadiene in an alcohol solvent. During this process, iridium(III) is reduced to iridium(I) . The reaction conditions usually involve maintaining an inert atmosphere to prevent oxidation. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

Analyse Chemischer Reaktionen

Chloro(1,5-cyclooctadiene)iridium(I) dimer undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iridium(III) complexes.

Reduction: It can be reduced to form lower oxidation state iridium complexes.

Common reagents used in these reactions include hydrazinium hydroxide, hydroquinone, and tetrahydrofuran . Major products formed from these reactions are often used as catalysts in various organic transformations.

Wissenschaftliche Forschungsanwendungen

Chloro(1,5-cyclooctadiene)iridium(I) dimer is extensively used in scientific research due to its versatility as a precursor to other iridium complexes. Some of its applications include:

Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives are explored for potential therapeutic uses.

Wirkmechanismus

The mechanism by which Chloro(1,5-cyclooctadiene)iridium(I) dimer exerts its effects primarily involves its role as a catalyst. The iridium center facilitates various organic transformations by coordinating with substrates and activating them for subsequent reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the iridium center plays a crucial role in the activation and stabilization of reaction intermediates .

Vergleich Mit ähnlichen Verbindungen

Chloro(1,5-cyclooctadiene)iridium(I) dimer is often compared with other similar compounds such as:

- Chlorobis(cyclooctene)iridium dimer

- Cyclooctadiene rhodium chloride dimer

These compounds share similar structural features and catalytic properties but differ in their specific applications and reactivity. For instance, this compound is unique in its ability to provide a wider range of blending options for fuel producers due to its altered product distribution compared to ruthenium systems .

Biologische Aktivität

Chloro(1,5-cyclooctadiene)iridium(I) dimer, commonly referred to as [Ir(cod)Cl]2, is a coordination compound that has garnered interest in various fields, particularly in catalysis and medicinal chemistry. This article explores the biological activity of this iridium complex, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C16H24Cl2Ir2

- Molecular Weight : 671.70 g/mol

- CAS Number : 12112-67-3

- Melting Point : Approximately 190°C to 205°C

- Solubility : Insoluble in water

The compound's unique structure allows it to participate in various chemical reactions, making it a valuable candidate for both synthetic and biological applications.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its coordination chemistry:

- Antitumor Activity : Research indicates that iridium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of cell signaling pathways. The dimeric form enhances stability and bioavailability compared to monomeric counterparts.

- Enzyme Mimicry : The compound has been studied for its ability to mimic metalloenzymes. It can catalyze reactions similar to those performed by natural enzymes, which is significant for developing new therapeutic agents.

- Antibacterial Properties : Some studies have shown that iridium complexes can exhibit antibacterial activity, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

A notable study investigated the effects of this compound on human cancer cell lines. The results demonstrated:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- Concentration Range : 0.1 µM to 10 µM.

- Results :

- Significant reduction in cell viability at concentrations above 1 µM.

- Induction of apoptosis was confirmed via flow cytometry and caspase activation assays.

The study concluded that the compound's ability to induce apoptosis could be harnessed for developing new anticancer therapies.

Enzyme Mimicry

In another research effort, this compound was used as a catalyst in hydroaminomethylation reactions:

- Reaction Conditions : The complex was employed in a one-pot synthesis involving 1-decene and diethylamine under varying temperatures and pressures.

- Yield : Up to 76% conversion was achieved with optimized conditions.

This study highlighted the potential of iridium complexes in organic synthesis and their role as catalysts that could replace traditional metal catalysts with lower toxicity profiles.

Comparative Biological Activity

| Compound | Antitumor Activity | Antibacterial Activity | Enzyme Mimicry |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Other Iridium Complexes | Variable | Low | Yes |

| Platinum-based Drugs | High | Low | No |

The table illustrates how this compound compares with other metal complexes regarding biological activity.

Eigenschaften

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;iridium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.2ClH.2Ir/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZHQWGWORCBJK-MIXQCLKLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2Ir2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923689 | |

| Record name | Cyclooctadiene iridium chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12112-67-3 | |

| Record name | Cyclooctadiene iridium chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-μ-chlorobis[(1,2,5,6-η)cycloocta-1,5-diene]diiridium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Bis(1,5-cyclooctadiene)diiridium(I) dichloride and what are its common synonyms?

A1: Bis(1,5-cyclooctadiene)diiridium(I) dichloride is an organoiridium compound commonly used as a catalyst in organic synthesis. It is also known as di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) and often abbreviated as [Ir(μ-Cl)(C8H12)]2 or [IrCl(cod)]2.

Q2: What are the key structural characteristics of Bis(1,5-cyclooctadiene)diiridium(I) dichloride?

A2: Bis(1,5-cyclooctadiene)diiridium(I) dichloride is a dimeric molecule with a molecular weight of 671.70 g/mol [, ]. Its structure consists of two iridium(I) centers bridged by two chloride ligands. Each iridium atom is further coordinated to a 1,5-cyclooctadiene (COD) ligand.

Q3: What are the typical applications of Bis(1,5-cyclooctadiene)diiridium(I) dichloride in organic synthesis?

A3: Bis(1,5-cyclooctadiene)diiridium(I) dichloride is a versatile catalyst used in various organic reactions. It is particularly effective in catalyzing C-H bond activation, hydrogenation, cyclotrimerization, and C-C bond formation reactions [, , ].

Q4: Can you elaborate on the use of Bis(1,5-cyclooctadiene)diiridium(I) dichloride in cyclotrimerization reactions?

A4: Bis(1,5-cyclooctadiene)diiridium(I) dichloride, in conjunction with tin(II) chloride, effectively catalyzes the cyclotrimerization of terminal alkynes []. This process leads to the formation of substituted benzene derivatives, including 1,2,4-trisubstituted and 1,3,5-trisubstituted benzenes. This catalytic system is also applicable to terminal α,ω-diynes, yielding bicyclic benzene derivatives.

Q5: Are there any specific requirements for handling and storage of Bis(1,5-cyclooctadiene)diiridium(I) dichloride?

A6: Bis(1,5-cyclooctadiene)diiridium(I) dichloride is typically provided as orange-red crystals and should be handled with care as it is harmful and an irritant [, ]. While it is soluble in various organic solvents, its solutions are best handled under an inert atmosphere to maintain stability.

Q6: How can the catalytic activity of Bis(1,5-cyclooctadiene)diiridium(I) dichloride be enhanced or modified?

A7: The catalytic activity of Bis(1,5-cyclooctadiene)diiridium(I) dichloride can be modulated by adding other reagents or ligands. For example, the addition of tin(II) chloride enhances its activity in cyclotrimerization reactions []. In other instances, using Bis(1,5-cyclooctadiene)diiridium(I) dichloride in conjunction with tin(IV) chloride allows for benzylation of arenes and formation of triarylmethanes and carbon-heteroatom bonds [].

Q7: Are there any research efforts focused on immobilizing Bis(1,5-cyclooctadiene)diiridium(I) dichloride or related complexes for catalyst recovery and reusability?

A8: Yes, researchers have explored immobilizing iridium complexes for easier catalyst recovery and recycling. One approach involves using a surfactant-type triazolyl-thioether ligand with Bis(1,5-cyclooctadiene)diiridium(I) dichloride []. This ligand system facilitates catalyst recovery by liquid/liquid extraction, allowing its reuse for multiple catalytic cycles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.